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molecular formula C7H5ClO4S B8554112 4-Chloro-3-hydroxysulfinylbenzoic acid

4-Chloro-3-hydroxysulfinylbenzoic acid

Cat. No. B8554112
M. Wt: 220.63 g/mol
InChI Key: XTBFOJKVQGWRSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08946439B2

Procedure details

A round bottom flask was charged with 4-chloro-3-sulfinobenzoic acid (12 g, 54.0 mmol), potassium carbonate (15.4 g, 109 mmol) and N,N-dimethylformamide (170 mL). Methyl iodide (16.1 mL, 218 mmol) was added slowly and the reaction was stirred for 4 hours. The reaction mixture was then diluted with water and extracted with EtOAc. The combined organic layers were concentrated under reduced pressure to get the intermediate methyl-4-chloro-3-(methylsulfonyl)benzoate as an off white solid. This was dissolved in methanol (100 mL) and 6N sodium hydroxide (50 mL) was added and the reaction was stirred for 3 hours. Methanol was removed under reduced pressure and water was added to the residue. The resulting mixture was then acidified with 2N HCl at 0° C. and the solid formed was filtered and dried to get the title compound as a white solid.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
reactant
Reaction Step One
Quantity
16.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5](C(O)=O)=[CH:4][C:3]=1[S:11]([OH:13])=[O:12].[C:14](=[O:17])([O-])[O-].[K+].[K+].CN(C)[CH:22]=[O:23].[CH3:25]I>O>[CH3:14][O:17][C:22](=[O:23])[C:5]1[CH:9]=[CH:10][C:2]([Cl:1])=[C:3]([S:11]([CH3:25])(=[O:12])=[O:13])[CH:4]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
ClC1=C(C=C(C(=O)O)C=C1)S(=O)O
Name
Quantity
15.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
170 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
16.1 mL
Type
reactant
Smiles
CI
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic layers were concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC(C1=CC(=C(C=C1)Cl)S(=O)(=O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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